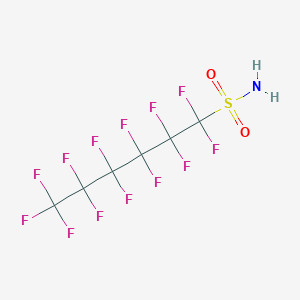

Perfluorohexanesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F13NO2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZLGCSJJWEQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13SO2NH2, C6H2F13NO2S | |

| Record name | 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469320 | |

| Record name | Perfluorohexanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41997-13-1 | |

| Record name | Perfluorohexanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Perfluorohexanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexanesulfonamide (PFHxSA) is a member of the vast family of per- and poly-fluoroalkyl substances (PFAS). As a sulfonamide derivative of perfluorohexanesulfonic acid (PFHxS), it is characterized by a six-carbon perfluorinated chain attached to a sulfonamide functional group. The unique properties imparted by the strong carbon-fluorine bonds, such as high thermal and chemical stability, have led to the use of related PFAS in a variety of industrial and consumer products. However, the persistence and potential for bioaccumulation of these compounds have raised environmental and health concerns, necessitating a thorough understanding of their physicochemical properties for risk assessment, environmental fate modeling, and the development of potential remediation strategies.

This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details the experimental methodologies for their determination, and explores its known biological interactions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, many properties are still estimated or inferred from related compounds due to a lack of specific studies on PFHxSA.

| Property | Value | Method | Reference |

| Molecular Formula | C6H2F13NO2S | - | --INVALID-LINK-- |

| Molecular Weight | 399.13 g/mol | Calculated | --INVALID-LINK-- |

| CAS Number | 41997-13-1 | - | --INVALID-LINK-- |

| Air-Water Partition Coefficient (Log Kaw) at 25°C | -1.15 | Thermodynamic cycle using hexadecane/air and hexadecane/water partition coefficients | [1] |

| Water Solubility | Data not available | - | - |

| Vapor Pressure | Data not available | - | - |

| Octanol-Water Partition Coefficient (Log Kow) | Data not available | - | - |

| pKa | Data not available | - | - |

Experimental Protocols

The determination of accurate physicochemical data is paramount for understanding the environmental behavior and toxicological profile of a chemical. Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring data quality and comparability.

Determination of Air-Water Partition Coefficient (Kaw)

The experimental determination of the air-water partition coefficient (Kaw) for PFHxSA has been achieved using a thermodynamic cycle approach.[1] This method is particularly useful for compounds that are challenging to measure directly.

Methodology:

-

Hexadecane/Water Partition Coefficient (KHxd/w) Measurement:

-

A known concentration of PFHxSA in hexadecane is prepared.

-

This solution is equilibrated with a known volume of water in a sealed system.

-

After equilibration, the concentration of PFHxSA in the water phase is measured using liquid chromatography-mass spectrometry (LC-MS).

-

The KHxd/w is calculated as the ratio of the concentration in hexadecane to the concentration in water.

-

-

Hexadecane/Air Partition Coefficient (KHxd/air) Measurement:

-

This value is typically determined in a separate experiment, often using gas chromatography-based methods.

-

-

Calculation of Kaw:

-

The air-water partition coefficient (Kaw) is then calculated using the following relationship: Kaw = KHxd/w / KHxd/air

-

The following diagram illustrates the workflow for the experimental determination of the air-water partition coefficient.

Standard OECD Test Guidelines

For properties where experimental data for PFHxSA is lacking, the following OECD guidelines provide standardized protocols that can be applied:

-

Water Solubility (OECD 105): This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for more soluble substances.[2][3][4][5][6] The flask method involves dissolving the substance in water at a specific temperature until saturation is reached, followed by determination of the concentration in the aqueous phase.

-

Vapor Pressure (OECD 104): This guideline outlines several methods for determining the vapor pressure of a substance, including the dynamic method, static method, and effusion methods.[7][8][9][10] The choice of method depends on the expected vapor pressure range.

-

Octanol-Water Partition Coefficient (Kow) (OECD 107, 117, 123): The shake-flask method (OECD 107) is suitable for a log Kow range of -2 to 4.[11][12][13][14] For more hydrophobic compounds, the HPLC method (OECD 117) or the slow-stirring method (OECD 123) are recommended.[11][13][14]

-

Dissociation Constant (pKa) (OECD 112): This guideline details methods for determining the pKa of a substance in water, which is crucial for understanding its behavior at different pH values.[1][15][16][17] Methods include titration, spectrophotometry, and conductometry.

Biological Interactions and Signaling Pathways

Emerging research indicates that this compound can interact with biological systems, potentially leading to adverse effects.

Interaction with Microbial Membranes

Studies on the impact of PFHxSA on microbial communities have shown that it can inhibit the growth of certain aerobic bacteria.[15][16] The proposed mechanism involves the interaction of PFHxSA with the cell membrane, leading to disruption of its integrity and function.[15][16] This can affect essential cellular processes and lead to increased production of stress-related amino acids.[15][16]

The following diagram illustrates the proposed mechanism of PFHxSA's interaction with a bacterial cell membrane.

Activation of Nuclear Receptors

Like other PFAS, PFHxSA has been investigated for its potential to interact with nuclear receptors, which are key regulators of gene expression. Of particular interest is the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and energy homeostasis.

While direct experimental evidence for PFHxSA binding to PPARα is still emerging, studies on the closely related perfluorohexane sulfonate (PFHxS) have shown that it can activate PPARα.[18] This activation can lead to a cascade of downstream events, including the regulation of genes involved in fatty acid oxidation.

The following diagram depicts a simplified signaling pathway for the potential activation of PPARα by PFHxSA.

Conclusion

This technical guide consolidates the current knowledge on the physicochemical properties of this compound. While some experimental data, particularly for the air-water partition coefficient, is available, significant data gaps remain for other crucial properties such as water solubility, vapor pressure, and the octanol-water partition coefficient. The provided OECD guidelines offer a clear path for the experimental determination of these missing values.

Furthermore, the emerging evidence of PFHxSA's biological interactions, including its effects on microbial membranes and potential activation of nuclear receptors like PPARα, highlights the need for further research to fully elucidate its toxicological profile and environmental risks. This guide serves as a foundational resource for researchers, scientists, and drug development professionals working with or investigating this and other related per- and poly-fluoroalkyl substances.

References

- 1. Experimental Determination of Air/Water Partition Coefficients for 21 Per- and Polyfluoroalkyl Substances Reveals Variable Performance of Property Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. pfaswaterexperts.org [pfaswaterexperts.org]

- 6. diva-portal.org [diva-portal.org]

- 7. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 8. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water | MDPI [mdpi.com]

- 9. redalyc.org [redalyc.org]

- 10. Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Analyte and matrix method extension of per- and polyfluoroalkyl substances in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms Used in Aromatic Hydrocarbon and Trichloroethene Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate of Perfluorohexanesulfonamide: A Technical Guide to its Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexanesulfonamide (PFHxSAm), a member of the vast family of per- and polyfluoroalkyl substances (PFAS), is an emerging contaminant of concern. Its presence in the environment is linked to the degradation of precursor compounds used in various industrial and commercial applications, including aqueous film-forming foams (AFFFs). Understanding the environmental degradation pathways of PFHxSAm is crucial for assessing its long-term fate, potential for bioaccumulation, and the formation of more persistent terminal transformation products like perfluorohexanesulfonic acid (PFHxS). This technical guide provides an in-depth overview of the current scientific understanding of the biotic and abiotic degradation of PFHxSAm, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Biotic Degradation Pathways

The primary route of environmental degradation for this compound and its precursors is microbial biotransformation. These processes occur under both aerobic and anaerobic conditions, with rates and product yields varying significantly depending on the environmental matrix, microbial communities present, and other physicochemical parameters.

Aerobic Biotransformation

Under aerobic conditions, N-substituted perfluoroalkane sulfonamides, which are precursors to PFHxSAm, undergo a series of biotransformation steps. A key initial step is the microbial transformation of compounds like N-dimethyl ammonio propyl perfluorohexane sulfonamide (AmPr-FHxSA) to this compound (PFHxSAm) and subsequently to the highly persistent Perfluorohexanesulfonic acid (PFHxS)[1][2]. The process generally involves N-dealkylation and oxidation reactions[1].

dot

Anaerobic Biotransformation

Anaerobic degradation of perfluoroalkane sulfonamides is generally slower than aerobic transformation. Studies on analogue compounds like N-ethyl perfluorooctanesulfonamido ethanol (EtFOSE) have shown extremely long half-lives in anaerobic digestion sludge[3]. However, shorter-chain precursors like N-methyl perfluorobutanesulfonamido ethanol (MeFBSE) have demonstrated significant anaerobic degradation, suggesting that the potential for anaerobic biotransformation of PFHxSAm and its precursors exists, though it is likely to be a slow process[3].

Abiotic Degradation Pathways

Abiotic degradation mechanisms, such as hydrolysis and photodegradation, are generally considered to be minor pathways for the environmental degradation of perfluoroalkane sulfonamides under typical environmental conditions due to the strength of the carbon-fluorine bond[4].

Hydrolysis

Perfluoroalkyl sulfonamides are generally resistant to abiotic hydrolysis at the S-N, C-S, or N-C linkages under environmentally relevant pH and temperature conditions[4]. While some studies suggest the possibility of intramolecular catalysis of S-N bond hydrolysis in N-substituted derivatives, direct hydrolysis of the unsubstituted PFHxSAm is expected to be a very slow process with a long environmental half-life[4]. For instance, the estimated environmental half-life for the hydrolysis of perfluorooctane sulfonate (PFOS), a related compound, is greater than 41 years[5].

Photodegradation

Direct photolysis of perfluoroalkane sulfonamides is not considered a significant degradation pathway in the environment. The carbon-fluorine bonds are highly stable and do not readily absorb environmentally relevant wavelengths of sunlight[6]. While advanced oxidation processes involving UV light and catalysts can degrade these compounds, direct photodegradation in sunlit surface waters is likely negligible[6][7].

Quantitative Degradation Data

Quantitative data on the degradation of this compound is limited. Most available data pertains to its precursors or longer-chain analogues. The following tables summarize key quantitative findings from the literature.

Table 1: Aerobic Biotransformation Half-lives of PFHxSAm Analogues and Precursors

| Compound | Matrix | Half-life (t½) | Molar Yield of PFOS (%) | Reference |

| N-ethyl perfluorooctane sulfonamidoethanol (EtFOSE) | Activated Sludge | <1 day - 160 days | - | [1] |

| N-ethyl perfluorooctane sulfonamidoethanol (EtFOSE) | Soil | Varies (days to a month) | 1.06 - 5.49 | [6] |

| 6:2 Fluorotelomer sulfonamido amine (6:2 FtSaAm) | Activated Sludge | 11.5 days | - | [1] |

| 6:2 Fluorotelomer sulfonamido amine oxide (6:2 FTNO) | Aerobic Sludge | 1.2 days | - | [1] |

Table 2: Anaerobic Biotransformation Half-lives of PFHxSAm Analogues

| Compound | Matrix | Half-life (t½) | Reference |

| N-ethyl perfluorooctane sulfonamidoethanol (EtFOSE) | Anaerobic Digestion Sludge | 1860 days | [3] |

| N-methyl perfluorobutanesulfonamido ethanol (MeFBSE) | Anaerobic Sludge | 35.8 days | [3] |

Table 3: Abiotic Degradation Data for Related Perfluoroalkyl Sulfonates

| Compound | Degradation Process | Conditions | Half-life (t½) | Reference |

| Perfluorooctane sulfonate (PFOS) | Hydrolysis | pH 1.5-11, 50°C | > 41 years | [5] |

| Perfluorooctane sulfonate (PFOS) | Photodegradation (254 nm UV) | In water | 0.13 days⁻¹ (rate constant) | [6] |

Experimental Protocols

Detailed experimental protocols are essential for reproducible research in the field of PFAS degradation. Below are generalized methodologies for key experiments cited in the literature.

Aerobic and Anaerobic Soil Microcosm Studies

A common approach to studying the biotransformation of PFHxSAm is through soil microcosm experiments.

Objective: To determine the rate and extent of PFHxSAm biodegradation in soil under aerobic or anaerobic conditions and to identify transformation products.

Materials:

-

Test soil, characterized for properties such as pH, organic carbon content, and microbial biomass.

-

This compound (PFHxSAm) analytical standard.

-

Sterile water and nutrient solutions.

-

Microcosm vessels (e.g., serum bottles with septa).

-

Incubator.

-

Analytical instrumentation (LC-MS/MS).

Procedure:

-

Microcosm Setup: A known mass of soil is placed into each microcosm vessel. For aerobic studies, the soil is typically brought to a specific moisture content. For anaerobic studies, the soil is often saturated with deoxygenated water and the headspace is purged with an inert gas (e.g., nitrogen or argon).

-

Spiking: A solution of PFHxSAm is added to the soil to achieve a target initial concentration.

-

Incubation: Microcosms are incubated at a constant temperature in the dark. Aerobic microcosms are periodically aerated, while anaerobic conditions are maintained in the others.

-

Sampling: At predetermined time points, triplicate microcosms are sacrificed. Soil and any aqueous phase are collected for analysis.

-

Extraction: Analytes are extracted from the soil using a suitable solvent, often methanol or a methanol/water mixture, sometimes with the addition of a weak base to improve recovery.

-

Analysis: The extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and identify and quantify transformation products.

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation rate and half-life, typically assuming first-order kinetics.

dot

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of PFAS, including PFHxSAm and its transformation products, due to its high sensitivity and selectivity.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC).

-

Tandem Mass Spectrometer (e.g., triple quadrupole).

-

Analytical column suitable for PFAS analysis (e.g., C18 or specialized columns).

General Procedure:

-

Sample Preparation: Aqueous samples may be analyzed directly or after solid-phase extraction (SPE) for pre-concentration. Soil extracts are typically filtered before analysis.

-

Chromatographic Separation: The sample is injected onto the LC column. A gradient elution program using a mobile phase of water and an organic solvent (typically methanol or acetonitrile), often with additives like ammonium acetate or formic acid, is used to separate the analytes.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in negative electrospray ionization (ESI) mode. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for each target analyte to ensure accurate identification and quantification.

-

Quantification: Quantification is typically performed using an internal standard method with isotopically labeled standards to correct for matrix effects and variations in instrument response.

Conclusion and Future Research Directions

The environmental degradation of this compound is a complex process primarily driven by microbial biotransformation. While aerobic pathways leading to the formation of the persistent terminal product PFHxS are recognized, quantitative degradation rates for PFHxSAm itself remain a significant knowledge gap. Abiotic degradation via hydrolysis and photodegradation is considered to be of minor importance under typical environmental conditions.

Future research should focus on:

-

Conducting biodegradation studies with radiolabeled PFHxSAm to perform accurate mass balance and definitively elucidate transformation pathways.

-

Determining the specific microbial species and enzymes responsible for the degradation of PFHxSAm and its precursors.

-

Investigating the influence of various environmental factors (e.g., pH, temperature, co-contaminants) on the degradation rates and product formation.

-

Developing and validating robust analytical methods for the routine monitoring of PFHxSAm and its degradation products in complex environmental matrices.

A more comprehensive understanding of these factors will be critical for developing effective risk assessment and remediation strategies for sites contaminated with this compound and related PFAS.

References

- 1. Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 6. Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rate laws and kinetic modeling of N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE) transformation by hydroxyl radical in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Degradation of Perfluorohexanesulfonamide in Soil: A Technical Guide

Introduction

Perfluorohexanesulfonamide (PFHxSAm) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals characterized by their high persistence in the environment. As a precursor compound, PFHxSAm can undergo microbial transformation in soil, leading to the formation of more stable and mobile perfluoroalkyl sulfonic acids (PFSAs), primarily perfluorohexanesulfonic acid (PFHxS).[1][2][3][4] This guide provides an in-depth technical overview of the microbial degradation products of PFHxSAm in soil, intended for researchers, scientists, and professionals in drug development and environmental science. It synthesizes current knowledge on degradation pathways, quantitative data from soil microcosm studies, and detailed experimental protocols.

Microbial Biotransformation of this compound

The microbial degradation of perfluoroalkane sulfonamides (FASAs), including PFHxSAm, is a slow process compared to other PFAS precursors like fluorotelomers.[1][2] However, over time, this biotransformation is a significant contributor to the environmental burden of highly persistent PFSAs. The general pathway involves the conversion of the sulfonamide group to a sulfonic acid, resulting in a PFSA with the same perfluoroalkyl chain length.[1][2]

Proposed Microbial Degradation Pathway

While the complete enzymatic pathway for PFHxSAm degradation is still under investigation, a putative pathway can be proposed based on studies of analogous sulfonamide compounds. The transformation is believed to be initiated by microbial oxidation of the non-fluorinated amine moieties. Nitrifying microorganisms have been implicated in the biotransformation of C6 sulfonamido precursors.[4] The process likely involves several intermediate products before the formation of the terminal and highly persistent PFHxS.

Caption: Proposed microbial degradation pathway of this compound (PFHxSAm) in soil.

Quantitative Data on FASA Degradation in Soil

Quantitative data on the microbial degradation of PFHxSAm specifically is limited. However, studies on other FASAs provide insights into their environmental persistence. The half-lives of FASAs are generally longer than their amide analogs with the same number of fluorinated carbons.[1] The following table summarizes available quantitative data from soil microcosm studies on related perfluoroalkyl sulfonamide derivatives.

| Compound | Soil Type | Incubation Time (days) | Half-life (t½, days) | Terminal Product(s) | Molar Yield (%) | Reference |

| N-ethyl perfluorooctane sulfonamide (EtFOSA) | Not specified | 182 | 13.9 ± 2.1 | PFOS | 4.0 | [5] |

| N-ethyl perfluorooctane sulfonamidoethanol (EtFOSE) | Not specified | Not specified | Not reported | PFOS, EtFOSAA, FOSA, FOSAA | Not quantified | [5] |

| Perfluorooctane sulfonamide (FOSA) | Historically PFAS-contaminated soil | 308 | 203.0 - 335.1 | PFOS | 21.6 ± 5.2 | [6] |

| Perfluorooctane sulfonamide (FOSA) | PFAS-free agricultural soil | 308 | Not reported | PFOS | 29.5 ± 3.8 | [6] |

Experimental Protocols

The following sections detail standardized methodologies for investigating the microbial degradation of PFHxSAm in soil, synthesized from protocols for similar PFAS compounds.

Soil Microcosm Setup

This protocol describes a typical aerobic soil microcosm experiment to assess the biotransformation of PFHxSAm.

Objective: To determine the rate of PFHxSAm degradation and identify its transformation products in a controlled soil environment.

Materials:

-

Test soil, sieved (<2 mm)

-

This compound (PFHxSAm) standard

-

Methanol (HPLC grade)

-

Deionized water, sterilized

-

Serum bottles (e.g., 125 mL)

-

Teflon-lined septa and aluminum crimp caps

-

Incubator

-

Analytical balance

-

Vortex mixer

-

Centrifuge

Procedure:

-

Soil Preparation: Air-dry the collected soil and sieve it to remove large debris. Characterize the soil for properties such as pH, organic carbon content, and microbial biomass.

-

Spiking: Prepare a stock solution of PFHxSAm in methanol. Add a known amount of the stock solution to the soil to achieve the desired initial concentration. Allow the methanol to evaporate completely in a fume hood.

-

Microcosm Assembly: Add a specific amount of the spiked soil (e.g., 10 g) to each serum bottle. Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity) with sterilized deionized water.

-

Incubation: Seal the bottles with Teflon-lined septa and crimp caps. Prepare triplicate live microcosms and triplicate sterile controls (e.g., autoclaved or gamma-irradiated soil). Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Sacrifice triplicate microcosms from both live and sterile sets at predetermined time points (e.g., 0, 7, 14, 30, 60, 90, and 180 days).

-

Extraction: Extract PFHxSAm and its potential degradation products from the soil samples using an appropriate solvent (e.g., methanol or acetonitrile) and extraction technique (e.g., sonication or accelerated solvent extraction).

-

Analysis: Analyze the extracts using LC-MS/MS to quantify the concentrations of PFHxSAm and its degradation products.

Caption: General experimental workflow for a soil microcosm study of PFHxSAm degradation.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard for the quantitative analysis of PFAS, including PFHxSAm and its degradation products.[5][7]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Typical LC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of methanol or acetonitrile and water, often with an additive like ammonium acetate or acetic acid.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

Typical MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for PFHxSAm and each potential degradation product are monitored.

Involved Microbial Communities

The specific microorganisms capable of degrading PFHxSAm have not been definitively identified. However, research on other PFAS suggests that certain microbial groups are likely involved.

-

Nitrifying Bacteria: The oxidation of the amine group in sulfonamide precursors suggests the involvement of nitrifying bacteria.[4]

-

Pseudomonas sp.: Strains of Pseudomonas have been shown to be capable of degrading some fluorotelomer compounds and may play a role in the degradation of other PFAS.[1]

-

Sulfate-Reducing Bacteria: Under anaerobic conditions, sulfate-reducing bacteria such as Desulfosporosinus and Sulfurospirillum have been implicated in the degradation of PFOS and could potentially be involved in the transformation of other sulfonated PFAS.[4][8]

-

Fungi: Some studies suggest that fungi, which can be more abundant in forest soils, may contribute to the degradation of complex fluorinated molecules.[1]

Caption: Logical relationships in the microbial degradation of PFHxSAm in soil.

Conclusion and Future Research Directions

The microbial degradation of this compound in soil is a critical process that contributes to the formation of the highly persistent and mobile perfluorohexanesulfonic acid. While the general transformation pathway is understood, significant knowledge gaps remain. Future research should focus on:

-

Isolation and identification of specific microbial species capable of degrading PFHxSAm.

-

Elucidation of the detailed enzymatic pathways and the genes encoding the responsible enzymes.

-

Generation of more quantitative data on the degradation rates of PFHxSAm in various soil types and under different environmental conditions.

-

Investigation of the potential for chain-shortening degradation pathways in different microbial systems.

A deeper understanding of these aspects will be crucial for developing effective risk assessment strategies and potential bioremediation technologies for PFAS-contaminated sites.

References

- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 2. Bacterial transformation of per- and poly-fluoroalkyl substances: a review for the field of bioremediation - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00031A [pubs.rsc.org]

- 3. The effects of per- and polyfluoroalkyl substances on environmental and human microorganisms and their potential for bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anaerobic biodegradation of perfluorooctane sulfonate (PFOS) and microbial community composition in soil amended with a dechlorinating culture and chlorinated solvents | U.S. Geological Survey [usgs.gov]

- 5. Production of PFOS from aerobic soil biotransformation of two perfluoroalkyl sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anaerobic biodegradation of perfluorooctane sulfonate (PFOS) and microbial community composition in soil amended with a dechlorinating culture and chlorinated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Photodegradation of Perfluorohexanesulfonamide in Aquatic Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorohexanesulfonamide (PFHxSAm), a member of the per- and polyfluoroalkyl substances (PFAS) family, presents a significant environmental challenge due to its persistence and potential for long-range transport in aquatic systems. This technical guide provides a comprehensive overview of the photodegradation of PFHxSAm, focusing on the underlying chemical mechanisms, influencing factors, and experimental methodologies for its study. While direct photodegradation data for PFHxSAm is limited, this guide draws upon available literature for structurally similar perfluoroalkane sulfonamides to provide insights into its likely environmental fate. This document summarizes key quantitative data, details relevant experimental protocols, and utilizes visualizations to illustrate critical pathways and workflows, serving as a vital resource for professionals engaged in environmental science and drug development.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals characterized by their exceptional stability, which stems from the strength of the carbon-fluorine bond.[1] This stability makes them resistant to degradation and leads to their persistence in the environment, earning them the moniker "forever chemicals."[1] this compound (PFHxSAm) is a six-carbon member of the perfluoroalkane sulfonamide (FASA) subclass of PFAS. FASAs are of particular concern as they can act as precursors to other persistent PFAS, such as perfluoroalkyl sulfonic acids (PFSAs).[2]

The presence of PFHxSAm and other PFAS in aquatic environments is a result of their widespread use in industrial applications and consumer products, including aqueous film-forming foams (AFFF) for firefighting.[3] Understanding the environmental fate and transport of these compounds is crucial for assessing their risk and developing effective remediation strategies.[4] Photodegradation, the breakdown of chemical compounds by light, is a key natural attenuation process that can influence the persistence of organic pollutants in sunlit surface waters.[5]

This guide focuses on the photodegradation of PFHxSAm in aquatic systems, providing a technical overview for researchers and professionals in related fields.

Photodegradation Mechanisms of Perfluoroalkane Sulfonamides

The photodegradation of PFAS can occur through two primary pathways: direct photolysis and indirect photolysis.[6]

-

Direct Photolysis: This process involves the direct absorption of photons by the PFAS molecule, leading to its excitation and subsequent decomposition.[6] However, many PFAS, including perfluoroalkane sulfonamides, exhibit low absorption of solar radiation at wavelengths that reach the Earth's surface, making direct photolysis a less significant degradation pathway under typical environmental conditions.[7]

-

Indirect Photolysis: This pathway is often more significant for PFAS in natural waters. It involves the absorption of light by other substances in the water, known as photosensitizers (e.g., dissolved organic matter), which then generate reactive oxygen species (ROS). These ROS, such as hydroxyl radicals (•OH), are highly reactive and can initiate the degradation of PFAS that are otherwise resistant to direct photolysis.[7][8]

For perfluoroalkane sulfonamides, indirect photolysis initiated by hydroxyl radicals is considered a key transformation pathway in aquatic environments.[7][8]

Proposed Pathway for Indirect Photolysis of Perfluoroalkane Sulfonamides

Based on studies of N-substituted perfluorooctane sulfonamides, a proposed pathway for their indirect photolysis via reaction with hydroxyl radicals has been developed.[8] This pathway, which can be considered a model for PFHxSAm, involves a series of oxidation and N-dealkylation steps. The final degradation products are typically the corresponding perfluorooctane sulfonamide (FOSA) and perfluorooctanoic acid (PFOA).[7][8] It is important to note that these degradation products are also persistent and of environmental concern.

Figure 1: Indirect photolysis pathway of N-Alkyl Perfluoroalkane Sulfonamides.

Quantitative Data on the Photodegradation of Perfluoroalkane Sulfonamides

The following table summarizes the pseudo-first-order decay rate constants for the indirect photolysis of several N-substituted perfluorooctane sulfonamides in the presence of hydroxyl radicals, as reported by Gauthier and Mabury (2009).[7][8] These experiments were conducted using artificial sunlight to simulate environmental conditions.

| Compound | Abbreviation | Pseudo-First-Order Decay Rate Constant (k, s⁻¹) |

| N-ethyl perfluorooctane sulfonamidoethanol | N-EtFOSE | (2.1 ± 0.8) x 10⁻⁵ |

| N-ethyl perfluorooctane sulfonamido acetate | N-EtFOSAA | (1.7 ± 0.7) x 10⁻⁵ |

| N-methyl perfluorooctane sulfonamido acetate | N-MeFOSAA | (1.2 ± 0.4) x 10⁻⁵ |

| N-ethyl perfluorooctane sulfonamide | N-EtFOSA | (1.1 ± 0.4) x 10⁻⁵ |

| Perfluorooctane sulfonamide acetate | FOSAA | (1.0 ± 0.3) x 10⁻⁵ |

Data sourced from Gauthier, S. A., & Mabury, S. A. (2009). Indirect photolysis of perfluorochemicals: hydroxyl radical-initiated oxidation of N-ethyl perfluorooctane sulfonamido acetate (N-EtFOSAA) and other perfluoroalkanesulfonamides. Environmental science & technology, 43(10), 3589-3595.[7][8]

It is important to emphasize that these values are for perfluorooctane sulfonamide derivatives and should be used as an approximation for the potential photodegradation behavior of PFHxSAm. The shorter perfluoroalkyl chain length of PFHxSAm may influence its reactivity.

Experimental Protocols

This section outlines a general experimental protocol for studying the indirect photolysis of perfluoroalkane sulfonamides in aqueous solutions, based on the methodology described by Gauthier and Mabury (2009).[7][8]

Materials and Reagents

-

Perfluoroalkane sulfonamide standard

-

Hydrogen peroxide (H₂O₂) solution (as a source of hydroxyl radicals upon irradiation)

-

High-purity water (e.g., Milli-Q)

-

Buffer solutions for pH control

-

Acetonitrile and methanol (for analytical purposes)

-

Internal standards for analytical quantification

Experimental Setup

Figure 2: Experimental workflow for studying indirect photolysis.

Irradiation Procedure

-

Solution Preparation: Prepare aqueous solutions of the target perfluoroalkane sulfonamide in high-purity water. Add hydrogen peroxide to a specified concentration to serve as the hydroxyl radical precursor. Buffer the solution to the desired pH.

-

Irradiation: Place the solutions in quartz tubes (which are transparent to UV light) in a photoreactor equipped with a lamp that simulates the solar spectrum (e.g., a xenon arc lamp).

-

Sampling: Collect aliquots of the solution at regular time intervals throughout the irradiation period.

-

Reaction Quenching: Immediately quench the photochemical reaction in the collected samples, for example, by adding a substance that scavenges residual oxidants (e.g., sodium sulfite) or by placing the samples in the dark and on ice.

-

Control Experiments: Run parallel experiments in the dark and without the addition of hydrogen peroxide to account for any degradation not due to indirect photolysis.

Analytical Methodology

The concentration of the parent compound and the formation of degradation products are typically monitored using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique provides the high sensitivity and selectivity required for the analysis of PFAS at low concentrations in complex matrices.

Factors Influencing Photodegradation

Several factors can influence the rate and extent of perfluoroalkane sulfonamide photodegradation in aquatic environments:

-

Hydroxyl Radical Concentration: The rate of indirect photolysis is directly dependent on the steady-state concentration of hydroxyl radicals. This, in turn, is influenced by the concentration of photosensitizers (like dissolved organic matter) and radical scavengers in the water.

-

pH: The pH of the water can affect the speciation of both the PFAS and the reactive oxygen species, potentially influencing reaction rates.

-

Water Matrix: The presence of other dissolved and particulate matter in natural waters can impact photodegradation. For example, dissolved organic matter can act as a photosensitizer but also as a scavenger of UV light and hydroxyl radicals, leading to complex effects. Inorganic ions can also influence the process.

Conclusion and Future Directions

The photodegradation of this compound in aquatic systems is a complex process that is likely dominated by indirect photolysis initiated by hydroxyl radicals. While direct experimental data for PFHxSAm is currently lacking, studies on analogous compounds provide a foundational understanding of the potential degradation pathways and kinetics.

Future research should focus on:

-

Direct Photodegradation Studies of PFHxSAm: Quantifying the photodegradation rate constants and quantum yields of PFHxSAm under various environmentally relevant conditions.

-

Identification of Degradation Products: A thorough characterization of the transformation products of PFHxSAm photodegradation is needed to fully assess the environmental risks.

-

Influence of Environmental Matrices: Investigating the effects of different natural water matrices on the photodegradation of PFHxSAm to better predict its fate in real-world aquatic systems.

A deeper understanding of the photodegradation of PFHxSAm will be instrumental in developing accurate environmental fate models and effective strategies for the management and remediation of PFAS-contaminated sites.

References

- 1. researchgate.net [researchgate.net]

- 2. Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Different photolysis pathways for perfluoroalkyl carboxylate and sulfonate compounds degradation using Vacuum UV irradiation - American Chemical Society [acs.digitellinc.com]

- 5. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indirect photolysis of perfluorochemicals: hydroxyl radical-initiated oxidation of N-ethyl perfluorooctane sulfonamido acetate (N-EtFOSAA) and other perfluoroalkanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Sorption Behavior of Perfluorohexanesulfonamide in Soil and Sediment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sorption behavior of Perfluorohexanesulfonamide (PFHxSA), a member of the per- and polyfluoroalkyl substances (PFAS) family. Understanding the interactions of PFHxSA with soil and sediment is critical for predicting its environmental fate, transport, and bioavailability. This document summarizes key quantitative data, details common experimental protocols, and illustrates the complex relationships governing its sorption mechanisms.

Introduction to this compound (PFHxSA) Sorption

This compound (PFHxSA) and its derivatives belong to a subclass of PFAS known as perfluoroalkane sulfonamides (FASAs).[1][2] Unlike many other well-studied PFAS, such as perfluoroalkyl acids (PFAAs), the sulfonamide group in PFHxSA allows it to exist as a neutral or anionic species depending on the environmental pH.[1][2] This characteristic significantly influences its sorption behavior, which is a key process controlling its mobility in the subsurface.[1] Sorption, the partitioning of a chemical from the aqueous phase to the solid phase (soil or sediment), effectively retards the movement of PFHxSA, influencing its potential to leach into groundwater or become available for biological uptake.[1][2]

Core Sorption Mechanisms

The sorption of PFHxSA to soil and sediment is primarily governed by a combination of hydrophobic and electrostatic interactions. The relative importance of these mechanisms is dictated by the physicochemical properties of both the PFHxSA molecule and the soil matrix.

-

Hydrophobic Interactions: The hydrophobic perfluorinated carbon tail of the PFHxSA molecule has a low affinity for water and preferentially partitions into hydrophobic domains within the soil, principally the soil organic matter (SOM).[1][3][4] The strength of this interaction is directly related to the length of the perfluorinated chain; longer chains result in stronger sorption.[1][2] Studies consistently show that the soil-water partition coefficients (Kd) of perfluoroalkane sulfonamides increase sequentially with chain length (e.g., from 4-carbon FBSA to 6-carbon PFHxSA to 8-carbon FOSA).[1][2]

-

Electrostatic Interactions: This mechanism is highly dependent on the solution pH. The sulfonamide group of PFHxSA has a pKa that falls within an environmentally relevant range, meaning it can be a neutral molecule at lower pH and an anion at higher pH.[1][2] When the pH is below the pKa, the neutral PFHxSA molecule sorbs more readily. As the pH increases, both the PFHxSA molecule and the surfaces of soil components (like organic matter and clay minerals) become more negatively charged, leading to increased electrostatic repulsion and consequently, reduced sorption.[1][2] The most significant changes in sorption for FASAs like PFHxSA have been observed when the solution pH increases from approximately 5 to 7.[2]

Quantitative Sorption Data

The soil-water distribution coefficient (Kd) is the most common parameter used to quantify the sorption of compounds like PFHxSA. It represents the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. A higher Kd value indicates stronger sorption and lower mobility.

The following table summarizes the soil-water partitioning coefficients (log Kd) for PFHxSA and related sulfonamides across a range of ten different soils with varying properties.

Table 1: Soil-Water Partitioning Coefficients (log Kd) of Perfluoroalkane Sulfonamides (FASAs) in Various Soils

| Soil ID | Organic Carbon (%) | Cation Exchange Capacity (cmol/kg) | Clay (%) | pH (at equilibrium) | log Kd FBSA (C4) | log Kd PFHxSA (C6) | log Kd FOSA (C8) |

|---|---|---|---|---|---|---|---|

| S1 | 0.08 | 2.28 | 3.3 | 4.88 | 0.44 | 0.74 | 1.18 |

| S2 | 0.41 | 14.7 | 51.0 | 5.37 | 0.35 | 0.65 | 1.10 |

| S3 | 0.53 | 12.0 | 25.0 | 5.39 | 0.38 | 0.70 | 1.15 |

| S4 | 0.81 | 10.3 | 11.0 | 5.10 | 0.52 | 0.86 | 1.34 |

| S5 | 1.10 | 11.2 | 19.0 | 5.56 | 0.49 | 0.83 | 1.32 |

| S6 | 1.50 | 15.6 | 12.0 | 5.25 | 0.61 | 1.01 | 1.52 |

| S7 | 2.10 | 18.0 | 23.0 | 5.92 | 0.60 | 0.99 | 1.51 |

| S8 | 2.90 | 21.0 | 6.4 | 5.35 | 0.76 | 1.25 | 1.81 |

| S9 | 3.20 | 41.4 | 46.0 | 6.00 | 0.70 | 1.15 | 1.70 |

| S10 | 4.90 | 24.1 | 14.0 | 5.61 | 0.89 | 1.45 | 2.05 |

Data synthesized from Nguyen et al., 2020.[5][6]

Key Factors Influencing Sorption Behavior

The sorption of PFHxSA is a complex process influenced by the interplay of several factors related to the molecule itself, the soil or sediment characteristics, and the surrounding solution chemistry.

-

PFAS Molecular Structure:

-

Chain Length: As shown in Table 1, the primary determinant of sorption strength for neutral FASAs is the length of the perfluorinated carbon chain. Longer chains lead to greater hydrophobicity and higher Kd values.[1][2]

-

Functional Group: The sulfonamide functional group's ability to ionize makes its sorption behavior highly pH-dependent, distinguishing it from permanently anionic PFAS like perfluorohexane sulfonate (PFHxS).[1][2]

-

-

Soil and Sediment Properties:

-

Organic Carbon (OC) Content: OC is a critical sorbent for PFAS, providing a hydrophobic medium for partitioning.[3][7] A strong positive correlation between OC content and Kd is often observed for neutral and anionic PFAS.[5]

-

Clay and Mineral Content: Clay minerals and iron/aluminum oxides can provide surfaces for electrostatic interactions, although their role can be complex and secondary to organic carbon for hydrophobic compounds.[7]

-

Cation Exchange Capacity (CEC): This property, largely influenced by organic matter and clay content, reflects the soil's ability to retain cations and can be an indicator of overall surface activity.[1][5]

-

-

Solution Chemistry:

-

pH: As previously discussed, pH is a master variable controlling the surface charge of both the soil particles and the PFHxSA molecule, thereby mediating electrostatic attraction or repulsion.[1][2]

-

Ionic Strength: The concentration of dissolved salts (e.g., Ca2+) in the solution can also affect sorption, though this is often a more pronounced factor for permanently ionic PFAS.[3][4]

-

Experimental Protocols: Batch Equilibrium Method

The batch equilibrium sorption test is the standard method for determining the sorption coefficients (Kd) of chemicals in soil and sediment. The following protocol is a representative synthesis of methodologies commonly cited in the literature.[5][6]

Objective: To determine the soil-water distribution coefficient (Kd) of PFHxSA at equilibrium.

Materials:

-

Test Soil/Sediment: Air-dried and sieved (<2 mm).

-

PFHxSA stock solution of known concentration.

-

Background electrolyte solution (e.g., 0.01 M CaCl2) to maintain constant ionic strength.

-

Polypropylene centrifuge tubes (to minimize sorption of PFAS to container walls).

-

Orbital shaker.

-

High-speed centrifuge.

-

Analytical instrumentation: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Procedure:

-

Soil Preparation: A known mass of dry soil (e.g., 1-5 grams) is weighed into a series of polypropylene centrifuge tubes.

-

Spiking: A specific volume of the background electrolyte solution containing a known initial concentration of PFHxSA (Cinitial) is added to each tube, creating a fixed soil-to-solution ratio (e.g., 1:10 w/v).

-

Equilibration: The tubes are sealed and placed on an orbital shaker to agitate at a constant speed and temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. This time is typically determined from preliminary kinetic experiments.

-

Phase Separation: After equilibration, the tubes are centrifuged at high speed (e.g., >3000 g) to separate the solid phase (soil) from the aqueous phase (supernatant).

-

Analysis: An aliquot of the supernatant is carefully removed and analyzed using LC-MS/MS to determine the final aqueous equilibrium concentration (Cequilibrium) of PFHxSA.

-

Calculation:

-

The mass of PFHxSA sorbed to the soil is calculated by the difference between the initial and final mass in the solution.

-

The concentration of PFHxSA in the soil (Csoil) is calculated by dividing the sorbed mass by the mass of the soil.

-

The distribution coefficient (Kd) is calculated as the ratio of the concentration in the soil to the concentration in the water at equilibrium:

-

Kd = Csoil / Cequilibrium

-

-

Visualizing Key Processes and Relationships

Diagrams can help clarify complex experimental workflows and the interplay of factors influencing sorption. The following visualizations have been created using the Graphviz DOT language, adhering to specified design constraints.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A critical analysis of published data to discern the role of soil and sediment properties in determining sorption of per and polyfluoroalkyl substances (PFASs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Atmospheric Transport and Deposition of Perfluorohexanesulfonamide: A Technical Guide

Disclaimer: Direct scientific data on the atmospheric transport and deposition of Perfluorohexanesulfonamide (PFHxSAm) is exceptionally limited in publicly available literature. Therefore, this guide leverages data from its closely related chemical analogue, Perfluorohexanesulfonate (PFHxS), and the broader class of perfluoroalkane sulfonamides to provide a comprehensive overview of the expected environmental behavior and analytical methodologies. This approach is taken to fulfill the informational request for researchers, scientists, and drug development professionals, with the explicit understanding that PFHxS data serves as a proxy for PFHxSAm where specific data is unavailable.

Introduction to this compound and Atmospheric Transport

This compound (PFHxSAm) is a member of the vast family of per- and polyfluoroalkyl substances (PFAS). Due to the exceptional strength of the carbon-fluorine bond, these compounds are highly persistent in the environment. While many PFAS are known for their water solubility and presence in aquatic systems, certain PFAS, including their precursors, can be transported over long distances in the atmosphere.[1] This atmospheric transport is a critical pathway for the global distribution of these persistent chemicals, leading to their presence in even the most remote environments like the Arctic.[2]

The atmospheric journey of PFAS like PFHxSAm involves emissions from various sources, long-range transport in the gas and particle phases, and eventual deposition back to the Earth's surface through wet and dry processes.[1][3] Understanding these processes is crucial for assessing the environmental fate and potential exposure risks associated with these compounds.

Quantitative Data on Atmospheric Presence

As previously stated, specific quantitative data for PFHxSAm in atmospheric samples is scarce. However, studies on the closely related PFHxS provide valuable insights into the expected atmospheric concentrations and deposition fluxes of six-carbon perfluorinated sulfonates.

| Compound | Location | Sample Type | Concentration (pg/m³) | Deposition Flux (ng/m²/month) | Study |

| Perfluorohexanesulfonate (PFHxS) | Beijing, China | Air (Gas + Particle) | Summer: 1.61 (average) | July: 55.2 | [4] |

| Autumn: 1.41 (average) | October: 23.7 | [4] |

Note: The data presented for PFHxS is used as a proxy to estimate the potential atmospheric presence of PFHxSAm.

Atmospheric Transport and Deposition Pathways

The atmospheric lifecycle of perfluoroalkane sulfonamides can be conceptualized through several key stages, from emission to deposition. Volatile precursors to these compounds are known to undergo long-range atmospheric transport and subsequent transformation into more persistent forms like PFHxS.[5][6]

Experimental Protocols for Atmospheric Analysis

The analysis of perfluoroalkane sulfonamides in atmospheric samples requires highly sensitive and specific analytical techniques to overcome challenges such as low concentrations and potential for contamination.[7]

Air Sampling

Both active and passive air sampling methods are employed for collecting atmospheric PFAS.

-

Active Air Sampling: High-volume air samplers are used to draw large volumes of air through a filter and a sorbent trap.[8]

-

Filter: Typically a glass fiber filter (GFF) or quartz fiber filter (QFF) to capture particulate-bound PFAS.

-

Sorbent: Polyurethane foam (PUF) plugs and/or XAD resin are commonly used to trap gas-phase PFAS.[8]

-

-

Passive Air Sampling: These samplers, often consisting of PUF disks, are deployed for extended periods to allow for the passive diffusion and accumulation of airborne contaminants.[9]

Sample Preparation and Extraction

A meticulous extraction and clean-up process is essential to isolate the target analytes from the complex sample matrix.

-

Extraction: The filter and sorbent materials are typically extracted using organic solvents such as methanol or a mixture of methanol and methyl tert-butyl ether (MTBE) via methods like Soxhlet extraction.[8]

-

Clean-up: Solid-phase extraction (SPE) is a critical step to remove interfering substances. Weak anion exchange (WAX) cartridges are often used for sulfonamides.[8]

-

Concentration: The cleaned extract is concentrated to a small volume to enhance the analytical sensitivity.

Instrumental Analysis

The primary analytical technique for the quantification of perfluoroalkane sulfonamides is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

Liquid Chromatography (LC): A C18 or similar reversed-phase column is used to separate the different PFAS compounds in the extract.

-

Tandem Mass Spectrometry (MS/MS): This highly sensitive and selective detection method allows for the identification and quantification of target analytes at very low concentrations (picogram to nanogram per cubic meter).[8] Isotope dilution is a common quantification method, where isotopically labeled internal standards are added to the sample at the beginning of the analytical process to correct for any losses during sample preparation and analysis.[8]

Conclusion

While direct data on the atmospheric transport and deposition of this compound remains a significant knowledge gap, the study of its close analogue, PFHxS, and the broader class of perfluoroalkane sulfonamides provides a solid foundation for understanding its likely environmental behavior. The long-range atmospheric transport of volatile precursors and their subsequent transformation is a key pathway for the global distribution of these persistent compounds. Continued research and the development of more sensitive analytical methods will be crucial to fully elucidate the atmospheric fate of PFHxSAm and other emerging PFAS.

References

- 1. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 2. Extending the Monitoring of Perfluoroalkyl Substances in Arctic Air Reveals a High Abundance of Both Short Acids and Neutral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enviro.wiki [enviro.wiki]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 8. diva-portal.org [diva-portal.org]

- 9. osti.gov [osti.gov]

Perfluorohexanesulfonamide (CAS No. 41997-13-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core properties of Perfluorohexanesulfonamide (PFHxSA), a member of the per- and polyfluoroalkyl substances (PFAS) class. This document synthesizes available data on its physicochemical characteristics, toxicological profile, environmental fate, and analytical methodologies.

Chemical and Physical Properties

This compound is a synthetic organofluorine compound characterized by a fully fluorinated six-carbon chain attached to a sulfonamide functional group. Its high stability and resistance to degradation are hallmarks of the PFAS class.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41997-13-1 | [2] |

| Molecular Formula | C₆H₂F₁₃NO₂S | [2] |

| Molecular Weight | 399.13 g/mol | [1] |

| Synonyms | FHxSA, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide | [2] |

| Melting Point | >100 °C (decomposes) | [3][4] |

| Boiling Point | 64.7 °C (for a solution in methanol) | |

| Vapor Pressure | 16.927 kPa (at 25 °C, for a solution in methanol) | |

| Solubility | Soluble in methanol and DMSO (slightly).[2][3] | |

| Log Kₒw (Octanol-Water Partition Coefficient) | -0.77 | [5] |

Toxicological Profile

The toxicological effects of this compound are an area of active research. Like other PFAS, concerns exist regarding its potential for bioaccumulation and adverse health outcomes.[1]

Table 2: Acute Toxicity Data for this compound (in Methanol)

| Endpoint | Value | Species | Reference |

| LD₅₀ (Oral) | 1187 – 2769 mg/kg | Rat | [5] |

| LD₅₀ (Dermal) | 17100 mg/kg | Rabbit | [5] |

| LC₅₀ (Inhalation) | 128.2 mg/L (4h) | Rat | [5] |

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

-

Carcinogenicity: Currently not classified as a carcinogen.[5]

-

Germ Cell Mutagenicity: Not classified as a mutagen.[5]

-

Reproductive Toxicity: Not classified for reproductive toxicity.[5]

Toxicokinetics and Metabolism:

This compound can undergo biotransformation to form perfluorohexane sulfonic acid (PFHxS), a more persistent and potentially more toxic compound.[1][6] Studies have indicated sex-specific differences in the toxicokinetics and bioaccumulation of PFHxSA, with males often exhibiting longer retention times.[1] This is thought to be related to differences in renal clearance mechanisms and hormonal influences on transporter proteins.[1]

Mechanism of Toxicity - Interaction with Nuclear Receptors:

A potential mechanism for the toxicity of PFAS, including compounds structurally similar to PFHxSA, involves their interaction with nuclear receptors. These receptors are critical in regulating gene expression related to metabolism, development, and homeostasis.[7][8][9][10][11] PFAS have been shown to activate peroxisome proliferator-activated receptor-alpha (PPARα), constitutive androstane receptor (CAR), and pregnane X receptor (PXR).[12][13][14] Such interactions can disrupt normal endocrine function and lipid metabolism.[7][11]

Caption: Potential signaling pathway of this compound via nuclear receptor activation.

Environmental Fate and Transport

As a PFAS, this compound is persistent in the environment. Its presence has been noted in environmental samples, often associated with sites of industrial activity and firefighting foam usage.[1]

Table 3: Environmental Fate and Transport Parameters

| Parameter | Value/Information | Reference |

| Persistence | Highly persistent and resistant to degradation. | [1] |

| Bioaccumulation | Potential to bioaccumulate in living organisms.[1] Biotransformation to the more persistent PFHxS contributes to this concern.[6][15] | |

| Environmental Occurrence | Found in surface freshwater foams and soil from fire-fighting equipment testing sites.[4] |

Experimental Protocols

The following sections outline generalized experimental protocols for determining the key properties of organic compounds like this compound. These are based on established methodologies and OECD guidelines.

Physicochemical Property Determination

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. Differential hepatic activation of mouse and human peroxisome proliferator-activated receptor-α by perfluorohexane sulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential hepatic activation of mouse and human peroxisome proliferator-activated receptor-α by perfluorohexane sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. byjus.com [byjus.com]

Chemical structure and IUPAC name of Perfluorohexanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of perfluorohexanesulfonamide (PFHxSA), a member of the per- and polyfluoroalkyl substances (PFAS) family. This document details its chemical identity, physicochemical properties, synthesis, and analytical methods. Furthermore, it explores its toxicological profile, environmental fate, and known interactions with biological signaling pathways, offering a critical resource for professionals in research and development.

Chemical Structure and IUPAC Name

This compound, also known by its synonym FHxSA, is a synthetic organofluorine compound.[1] Its chemical identity is well-established, providing a foundation for understanding its behavior and interactions.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound dictate its environmental mobility, bioavailability, and interaction with biological systems. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Weight | 399.13 g/mol | [3] |

| Monoisotopic Mass | 398.9598656 Da | [3] |

| Physical Description | Solid | [1] |

| Solubility | Soluble in Methanol | [1] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [3] |

Synthesis and Experimental Protocols

The synthesis of perfluoroalkanesulfonamides, including this compound, typically involves the reaction of a perfluoroalkanesulfonyl fluoride with an amine. While specific protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, general synthetic strategies for related compounds can be adapted.

A common laboratory-scale synthesis for perfluorooctanesulfonamides, which can be extrapolated for this compound, involves a two-step process:[4]

-

Formation of Perfluoroalkanesulfonyl Azide: Perfluorooctanesulfonyl fluoride is reacted with an aqueous solution of sodium azide at room temperature. This reaction yields the corresponding perfluorooctanesulfonyl azide.[4]

-

Reduction to Perfluoroalkanesulfonamide: The resulting azide is then treated with zinc and aqueous hydrochloric acid to reduce the azide group to a primary amine, forming the perfluorooctanesulfonamide.[4]

An alternative approach involves the direct reaction of perfluoroalkanesulfonyl fluoride with ammonia.[4]

Illustrative Experimental Workflow for Synthesis:

Figure 2: Generalized synthetic workflow for this compound.

Analytical Methodologies

The detection and quantification of this compound and other PFAS in various environmental and biological matrices are predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5][6][7] This technique offers the high sensitivity and selectivity required for analyzing these compounds at trace levels.

Key Experimental Protocol: Solid Phase Extraction (SPE) and LC-MS/MS Analysis

A widely adopted methodology for the analysis of PFAS in water samples involves the following steps:

-

Sample Preparation (Solid Phase Extraction):

-

A known volume of the water sample is passed through a solid-phase extraction cartridge (e.g., weak anion exchange).

-

Interfering substances are washed from the cartridge.

-

The target PFAS, including this compound, are eluted from the cartridge using a suitable solvent.

-

-

Instrumental Analysis (LC-MS/MS):

-

The concentrated extract is injected into a liquid chromatography system for separation of the different PFAS.

-

The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification.

-

Electrospray ionization (ESI) in negative mode is commonly used for the ionization of PFAS.[8]

-

Logical Relationship for PFAS Analysis:

Figure 3: Logical workflow for the analysis of this compound.

Toxicological Profile

The toxicological effects of this compound are an area of active research. Studies on related PFAS, such as perfluorohexane sulfonate (PFHxS) and perfluorooctane sulfonate (PFOS), provide insights into the potential health concerns associated with this class of compounds.

-

Microbial Toxicity: this compound has been shown to inhibit the aerobic biodegradation of benzene, toluene, ethylbenzene, and xylene (BTEX) by microbial enrichment cultures.[1][2] The primary mechanisms of this toxicity are believed to involve interactions with cell membrane synthesis and protein stress signaling.[1][2]

-

Hepatotoxicity: Studies on the potassium salt of perfluorohexane sulfonate (PFHxSK) in rats have indicated effects on the liver, including increased liver weight and alterations in clinical chemistry parameters such as decreased globulin, cholesterol, and triglyceride concentrations.[9]

-

Endocrine Disruption: Decreases in thyroid hormones have been observed in rats exposed to PFHxSK.[9]

Environmental Fate and Transport

This compound, like other PFAS, is characterized by its persistence in the environment due to the strength of the carbon-fluorine bond.[10]

-

Persistence: These compounds are resistant to biodegradation, hydrolysis, and thermolysis.[11]

-

Mobility: The presence of a hydrophilic functional group and a hydrophobic perfluoroalkyl chain allows for mobility in both aqueous and lipophilic environments.[11]

-

Transformation: this compound is a known transformation product of larger, more complex PFAS, such as N-dimethyl ammonio propyl perfluorohexane sulfonamide (AmPr-FHxSA).[12]

Signaling Pathway Interactions

Research into the molecular mechanisms of PFAS toxicity has identified interactions with several key signaling pathways. While specific data for this compound is limited, studies on structurally similar PFAS suggest potential modes of action.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway: PFHxS has been shown to induce hepatotoxicity in larval zebrafish through the PPAR signaling pathway.[13] This pathway is crucial for lipid metabolism and homeostasis.

PPAR Signaling Pathway Diagram:

Figure 4: Simplified PPAR signaling pathway affected by PFHxS.

-

Ras/Rap Signaling Pathway: PFOS exposure has been demonstrated to induce lung injury in mice through the dysregulation of the Ras and Rap signaling pathways.[14][15] These pathways are central to cell proliferation, differentiation, and inflammatory responses.[14]

Ras/Rap Signaling Pathway Diagram:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms Used in Aromatic Hydrocarbon and Trichloroethene Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H2F13NO2S | CID 11603678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry: Method Development and Application in Source Apportionment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive Guide to PFAS Testing Methods | Phenomenex [phenomenex.com]

- 7. mdpi.com [mdpi.com]

- 8. Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (Perfluorobutane Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Health and environmental impacts prompt a call for strict ruling on ubiquitous ‘forever chemicals’ [environment.ec.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Perfluorohexanesulfonic Acid (PFHxS) Induces Hepatotoxicity through the PPAR Signaling Pathway in Larval Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Mechanism of Perfluorooctane Sulfonate-Induced Lung Injury Mediated by the Ras/Rap Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Perfluorohexanesulfonamide in Soil Samples by LC-MS/MS

Introduction

Perfluorohexanesulfonamide (PFHxSA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals of emerging concern due to their persistence, bioaccumulation potential, and adverse health effects.[1] The widespread use of PFAS in various industrial and consumer products has led to their ubiquitous presence in the environment, including soil.[1][2] Accurate and sensitive analytical methods are crucial for monitoring the extent of PFHxSA contamination in soil to assess potential risks to human health and the environment. This document provides a detailed protocol for the extraction and quantification of PFHxSA in soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4]

Quantitative Data Summary

The following table summarizes typical method performance parameters for the analysis of PFAS, including sulfonamides, in soil using LC-MS/MS. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

| Analyte | Spiked Concentration (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (µg/kg) |

| This compound (PFHxSA) | 1.0 | 95 - 115 | < 15 | < 0.5 |

| 10 | 98 - 110 | < 10 | ||

| 100 | 102 - 108 | < 5 |

Note: Data is compiled from representative PFAS analysis literature and method validation studies.[5][6]